molecular formula C6HBrF3NO2 B1526321 1-Bromo-3,4,5-trifluoro-2-nitrobenzene CAS No. 1416373-06-2

1-Bromo-3,4,5-trifluoro-2-nitrobenzene

Cat. No. B1526321
CAS RN: 1416373-06-2
M. Wt: 255.98 g/mol
InChI Key: LTQKIGJLQQCSLS-UHFFFAOYSA-N
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Description

1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a chemical compound with the empirical formula C6HBrF3NO2 . It is a solid substance and is usually available for purchase from chemical suppliers .


Molecular Structure Analysis

The molecular weight of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene is 255.98 . The SMILES string representation of its structure is O=N+C(F)=C(F)C=C1Br)[O-] .


Physical And Chemical Properties Analysis

1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a solid substance . It has a molecular weight of 255.98 . The boiling point is 43 °C at 15 mmHg and it has a flash point of 45 °C . The specific gravity at 20/20 is 1.78 and the refractive index is 1.48 .

Scientific Research Applications

Aromatic Polyfluoro-compounds Synthesis

The nitration of polyfluoro-benzenes, including derivatives similar to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, has been explored for the synthesis of mononitro-compounds. This process utilizes a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, achieving high yields (Coe, Jukes, & Tatlow, 1966).

Polymer Solar Cells Enhancement

The introduction of a fluorescent inhibitor, closely related to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, into the active layer of polymer solar cells has shown to improve device performance significantly. This approach enhances the power conversion efficiency (PCE) by optimizing the electron transfer process, indicating a potential application in improving solar cell technologies (Fu et al., 2015).

Halogenation Studies

Research on the halogenation of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts has provided insights into the synthesis of mixed halogenated compounds. These studies offer valuable information on the selectivities in substrates, halogen sources, and catalysts, contributing to the development of efficient synthesis methods for halogenated organic compounds (Bovonsombat & Mcnelis, 1993).

Ionic Liquid Applications

The reactivity of the radical anions of compounds similar to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene in ionic liquids has been investigated, revealing that these environments can significantly promote the reactivity of radical anions. This finding opens avenues for exploring ionic liquids as solvents in electrochemical applications and organic syntheses (Ernst et al., 2013).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . It is considered dangerous with the signal word being 'Danger’ . It can cause skin irritation, serious eye damage, and is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . It is a flammable liquid and vapor . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, and obtaining special instructions before use .

properties

IUPAC Name

1-bromo-3,4,5-trifluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQKIGJLQQCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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